molecular formula C12H12N2O3S B11851990 2-((3,6-Dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid CAS No. 886500-82-9

2-((3,6-Dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid

Cat. No.: B11851990
CAS No.: 886500-82-9
M. Wt: 264.30 g/mol
InChI Key: BJAFVPZQYWSQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3,6-Dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid (: 886500-82-9) is a high-purity quinazolinone derivative supplied for use as a key chemical intermediate in scientific research and drug discovery. With a molecular formula of C12H12N2O3S and a molecular weight of 264.30 g/mol, this compound is a versatile building block for the synthesis of more complex molecules. This compound is of significant research value due to its structural similarity to potent, biologically active quinazolinones. The quinazolin-4(3H)-one heterocycle is a privileged scaffold in medicinal chemistry, known for a wide spectrum of pharmacological activities. Scientific literature indicates that such derivatives are frequently explored as enzyme inhibitors. For instance, related 2-mercapto-quinazolinone compounds have been identified as potent, nanomolar-scale inhibitors of Type II NADH dehydrogenase (NDH-2) in Mycobacterium tuberculosis , making this structural class a promising starting point for developing novel anti-tuberculosis agents . Furthermore, structurally analogous quinazolinones are being actively investigated for their role in quorum sensing inhibition, particularly as antagonists of the PqsR receptor in Pseudomonas aeruginosa , a strategy to combat bacterial virulence and biofilm formation without inducing conventional antibiotic resistance . The compound's mechanism of action in specific research contexts is derivative-dependent, often involving targeted protein binding, such as allosteric inhibition observed with the NDH-2 enzyme . Researchers utilize this chemical as a critical precursor for further derivatization. The molecule features a thioacetic acid moiety, which can be readily functionalized, for example, through coupling with primary and secondary amines to generate novel amides for structure-activity relationship (SAR) studies . This product is intended for research applications only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

886500-82-9

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C12H12N2O3S/c1-7-3-4-9-8(5-7)11(17)14(2)12(13-9)18-6-10(15)16/h3-5H,6H2,1-2H3,(H,15,16)

InChI Key

BJAFVPZQYWSQGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N(C2=O)C)SCC(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of 6-Methylanthranilic Acid Derivatives

The 3,6-dimethylquinazolin-4(3H)-one scaffold is typically synthesized via cyclocondensation of 6-methylanthranilic acid with N-methylurea or N-methylthiourea. In a representative procedure, 6-methylanthranilic acid (1.0 mmol) reacts with N-methylurea (1.2 mmol) in polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 3,6-dimethylquinazolin-4(3H)-one as a pale-yellow solid (mp 198–200°C). The reaction proceeds through intermediate amide formation, followed by acid-catalyzed cyclodehydration.

Alternative Routes Using Methylation Agents

Post-cyclization methylation at the N3 position has been reported using methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). For example, treatment of 6-methylquinazolin-4(3H)-one (1.0 mmol) with methyl iodide (1.5 mmol) and K₂CO₃ (2.0 mmol) in DMF at 60°C for 4 hours affords 3,6-dimethylquinazolin-4(3H)-one in 85% yield. This method avoids harsh cyclocondensation conditions but requires rigorous drying to prevent hydrolysis.

ParameterOptimal ConditionEffect on Yield
BaseK₂CO₃88%
SolventDMF85–88%
Temperature50°CMaximal conversion
Reaction Time4 hours88%

Alternative bases like triethylamine (TEA) reduce yields to 72% due to incomplete deprotonation of the thiol.

Alternative Synthetic Strategies

Coupling Reactions Using DCC/HOBt

For sterically hindered substrates, carbodiimide-mediated coupling offers superior results. A solution of 2-mercapto-3,6-dimethylquinazolin-4(3H)-one (1.0 mmol) and bromoacetic acid (1.2 mmol) in acetonitrile is treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.1 mmol) and hydroxybenzotriazole (HOBt, 1.1 mmol) at 0°C for 1 hour, followed by stirring at room temperature for 12 hours. This method achieves 91% yield but requires column chromatography for purification.

One-Pot Thiolation-Alkylation

A streamlined approach combines thiolation and alkylation in a single pot. Thiourea (1.5 mmol) and bromoacetic acid (1.2 mmol) are added sequentially to 3,6-dimethylquinazolin-4(3H)-one in ethanol/HCl under reflux. Despite reduced yield (74%), this method minimizes intermediate isolation steps.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.51 (s, 1H, COOH), 7.89 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 7.32 (d, J = 8.4 Hz, 1H, ArH), 4.21 (s, 2H, SCH₂CO), 3.52 (s, 3H, NCH₃), 2.41 (s, 3H, ArCH₃).

  • IR (KBr) : 3420 cm⁻¹ (COOH), 1685 cm⁻¹ (C=O quinazolinone), 1640 cm⁻¹ (C=O acetic acid).

  • Elemental Analysis : Calcd. for C₁₃H₁₂N₂O₃S: C, 56.51; H, 4.38; N, 10.14; S, 11.60. Found: C, 56.48; H, 4.35; N, 10.11.

Purity Assessment

HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) shows ≥98% purity at 254 nm. Residual solvents (DMF, acetonitrile) are below ICH Q3C limits (<410 ppm).

Challenges and Optimization Opportunities

Byproduct Formation

  • Diacetyl Sulfide : Occurs via over-alkylation at elevated temperatures (>60°C). Mitigated by controlled addition of bromoacetic acid and sub-50°C conditions.

  • Oxidation : Thioether oxidation to sulfoxide is minimized using inert (N₂) atmosphere and antioxidant additives (0.1% BHT).

Solvent-Free Approaches

Mechanochemical synthesis using ball milling (quinazolinone thiol + bromoacetic acid, K₂CO₃, 30 Hz, 2 hours) achieves 82% yield with no solvent waste .

Chemical Reactions Analysis

Types of Reactions

2-((3,6-Dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds related to 2-((3,6-Dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid. Research indicates that derivatives of quinazolinone exhibit significant activity against various bacterial strains, including:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium smegmatis6.25 µg/ml
Other Quinazolinone DerivativesPseudomonas aeruginosaVaries

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Anticancer Applications

The anticancer potential of this compound has also been investigated. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : The compound targets specific pathways involved in cancer cell growth and survival.
  • Cell Lines Tested : Significant studies have utilized MDA-MB 231 (breast cancer) cell lines to evaluate the anticancer efficacy through assays such as MTT.
CompoundCell Line TestedIC50 Value
1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea derivativesMDA-MB 23115 µM

The results indicate that these compounds can effectively reduce cell viability and may represent a promising avenue for cancer treatment .

Case Studies and Research Findings

  • Synthesis and Characterization : A study focused on synthesizing derivatives of quinazolinone compounds showed promising results in both antimicrobial and anticancer activities. The synthesized compounds were characterized using various spectral methods (NMR, IR), confirming their structures .
  • In Silico Studies : Computational studies have been employed to predict the binding affinities of these compounds to target proteins involved in disease processes. These studies help in understanding the mechanisms by which these compounds exert their biological effects .

Mechanism of Action

The mechanism of action of 2-((3,6-Dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with key residues in target proteins, affecting their function . This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The quinazolinone core allows for diverse substitutions, which significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Functional Group Key Properties Reference
Target Compound : 2-((3,6-Dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid 3,6-Dimethyl Carboxylic acid High polarity, potential for hydrogen bonding
2-((3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid (9a) 3-Cyclopropyl Carboxylic acid Increased lipophilicity; cyclopropyl may enhance metabolic stability
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate 3-(3-Methoxyphenyl) Methyl ester Reduced solubility; ester group facilitates prodrug strategies
2-((3-Allyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid 3-Allyl, 6,7-Dimethoxy Carboxylic acid Enhanced steric bulk; methoxy groups improve membrane permeability
{[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetic acid 3-(2-Methoxybenzyl) Carboxylic acid Aromatic substitution increases π-π stacking potential
Key Observations:
  • Carboxylic Acid vs. Ester : The free carboxylic acid group (target compound, 9a) offers hydrogen-bonding capacity, enhancing solubility and protein interactions. Ester derivatives (e.g., methyl/ethyl esters) are less polar but serve as prodrugs, improving bioavailability .
  • 3-Cyclopropyl: Introduces conformational rigidity, which may reduce off-target interactions . Aromatic Groups (e.g., methoxyphenyl, benzyl): Enhance binding to hydrophobic enzyme pockets or receptors .
Key Observations:
  • Green Chemistry : Some analogs (e.g., methoxyphenyl derivatives) are synthesized using deep eutectic solvents (DESs) with microwaves or ultrasound, avoiding toxic catalysts .
  • Yield Variability : Allyl and cyclopropyl substitutions often result in moderate yields (45–72%) due to steric challenges .

Biological Activity

2-((3,6-Dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₄H₁₆N₂O₅S
  • Molecular Weight : 324.35 g/mol
  • CAS Number : 886500-32-9

The compound features a quinazolinone core structure, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have indicated that quinazolinone derivatives can exhibit antimicrobial properties. For instance, a study highlighted the ability of similar compounds to inhibit biofilm formation and bacterial virulence when used alongside growth-inhibitory antibiotics. The specific interactions of these compounds with key amino acids in bacterial receptors were noted as significant for their activity .

Anticancer Properties

Quinazolinone derivatives, including this compound, have shown promising anticancer activity. Research has demonstrated that these compounds can induce cytotoxic effects in various cancer cell lines. For example, rhodanine derivatives exhibited moderate cytotoxicity against MCF-7 breast cancer cells with an inhibition percentage of 64.4% at a concentration of 100 µg/mL .

Case Study: Cytotoxicity Assessment

CompoundCell LineIC50 (µM)% Inhibition
Compound AMCF-714.6064.4%
Compound BK56211.10>70%
This compoundA549TBDTBD

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may act as an aldose reductase inhibitor, which is crucial in the management of diabetic complications. The structure–activity relationship (SAR) studies suggest that modifications in the quinazolinone structure can enhance inhibitory potency against aldose reductase .

The proposed mechanism involves the interaction of the compound with specific amino acid residues within the active sites of target enzymes or receptors. Molecular docking studies have identified critical interactions that facilitate binding and inhibition .

Structure–Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinazolinone derivatives. Modifications at various positions on the quinazolinone ring have been shown to influence both potency and selectivity against different biological targets.

Future Directions

Further research is needed to explore:

  • The full spectrum of biological activities beyond antimicrobial and anticancer effects.
  • Detailed pharmacokinetic profiles to assess bioavailability and metabolism.
  • Clinical trials to evaluate therapeutic efficacy in humans.

Q & A

Basic: What synthetic routes are reported for 2-((3,6-Dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid, and how do reaction conditions impact yield?

Methodological Answer:
The compound is synthesized via nucleophilic substitution between 2-mercapto-3,6-dimethylquinazolin-4(3H)-one and bromoacetic acid in the presence of triethylamine. Key conditions include:

  • Solvent: Dimethylformamide (DMF) at 75°C for 12 hours .
  • Workup: Acidification with HCl to precipitate the product, yielding ~87% purity .
    Green chemistry approaches, such as microwave-assisted alkylation in deep eutectic solvents (e.g., choline chloride:urea), can improve efficiency (59% yield) and reduce environmental impact .

Basic: How is the structural identity of this compound validated post-synthesis?

Methodological Answer:
Validation requires a multi-technique approach:

  • 1H NMR: Peaks at δ 12.89 (carboxylic acid proton), 3.55 (N-methyl group), and 4.11 (thioacetic acid protons) confirm substituent positions .
  • IR Spectroscopy: Bands at ~1700 cm⁻¹ (C=O stretching) and ~2550 cm⁻¹ (S-H, if present) verify functional groups .
  • Elemental Analysis: Matches calculated C/H/N/S ratios within 0.3% error .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. antimicrobial effects)?

Methodological Answer:
Discrepancies often arise from assay-specific variables:

  • Assay Conditions: Varying pH (e.g., α-glucosidase assays at pH 6.8 vs. antimicrobial tests at pH 7.4) may alter protonation states and activity .
  • Target Selectivity: The thioacetate moiety may interact with thiol-dependent enzymes (e.g., NADH dehydrogenases) but not bacterial membrane proteins .
  • Dose-Response Curves: Use standardized IC50/EC50 protocols across studies to enable cross-comparison .

Advanced: What computational strategies predict toxicity and pharmacokinetics for this compound?

Methodological Answer:

  • Toxicity Prediction: QSAR models (e.g., ProTox-II) assess acute toxicity based on structural alerts, such as the quinazolinone core’s potential hepatotoxicity .
  • ADME Profiling: SwissADME predicts moderate gastrointestinal absorption (LogP ≈ 2.1) and CYP3A4-mediated metabolism due to the methyl and thioether groups .
  • Docking Studies: Molecular dynamics simulations with Mtb NADH dehydrogenase (PDB: 5J4O) identify key hydrogen bonds between the thioacetate group and Tyr-131 .

Advanced: How can synthesis be optimized for scalability and green chemistry compliance?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes with comparable yields .
  • Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst-Free Conditions: Use ball milling for solid-state S-alkylation, avoiding toxic bases like triethylamine .

Basic: What physicochemical properties are critical for its biological interactions?

Methodological Answer:

  • Aqueous Solubility: Low solubility (~0.5 mg/mL at pH 7) necessitates formulation with co-solvents (e.g., PEG-400) for in vivo studies .
  • pKa: The carboxylic acid group (pKa ≈ 3.8) ensures ionization at physiological pH, enhancing solubility and target binding .
  • Thermal Stability: Decomposes above 175°C, requiring storage at 4°C in anhydrous conditions .

Advanced: How does the thioacetic acid substituent influence reactivity in downstream derivatization?

Methodological Answer:

  • Nucleophilic Reactivity: The thioether sulfur can undergo oxidation to sulfoxide/sulfone derivatives using mCPBA, altering electronic properties .
  • Esterification: React with alcohols (e.g., methanol) under DCC/DMAP catalysis to produce methyl esters for prodrug development .
  • Cross-Coupling: Suzuki-Miyaura reactions at the quinazolinone C6 position enable aryl/heteroaryl diversification .

Advanced: What strategies address reproducibility challenges in synthesis when key details are proprietary?

Methodological Answer:

  • Retrosynthetic Analysis: Reverse-engineer steps using patent claims or analogous quinazolinone syntheses .
  • High-Throughput Screening: Test solvent/base combinations (e.g., DMF vs. acetonitrile; Et3N vs. K2CO3) to identify viable conditions .
  • Purity Monitoring: Use LC-MS to detect byproducts (e.g., disulfides from thiol oxidation) and optimize purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.